3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)7-8-20-12-5-3-11(4-6-12)13-9-14(15(18)19)17-16-13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLKOJWETZREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the phenyl ring: The phenyl ring with the isopentyloxy substituent can be introduced through a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and acting as a reagent in various chemical reactions.
Biological Activities
Research indicates that 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid exhibits several biological activities, including:
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : The compound's structure suggests potential efficacy against various microbial strains, warranting further investigation into its use as an antimicrobial agent.
- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth.
Medicinal Applications
Due to its biological activities, this compound is being explored for therapeutic applications in treating diseases such as:
- Inflammatory disorders
- Infections caused by resistant bacteria
- Various cancers
Industrial Uses
In the industrial sector, it is utilized in developing new materials and serves as an intermediate in pharmaceutical and agrochemical production.
Mechanism of Action
The mechanism of action of 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Alkoxy Substituents
- 3-[4-(Pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid Structure: Features a straight-chain pentyloxy group (C₅H₁₁O) instead of branched isopentyloxy. Status: Discontinued in commercial catalogs, indicating challenges in synthesis or application .
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid
Functional Group Modifications
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid
5-Phenyl-1H-pyrazole-3-carboxylic Acid
Core Structural Analogues
Pyrazole vs. Benzimidazole Derivatives
- 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid
Hydrazide Derivatives
Tabulated Comparison of Key Compounds
Biological Activity
3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an isopentyloxy substituent on the phenyl ring, contributing to its pharmacological properties.
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
- CAS Number : 50739481
- Physical State : Solid
- Solubility : Soluble in organic solvents like methanol .
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several potential therapeutic applications:
Anticancer Activity
Recent research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have been shown to selectively inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with cancer progression. Inhibitory constants (KIs) for these isoforms can be as low as 0.62 nM, indicating potent activity against tumor-associated CAs .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to exert anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In one study, related pyrazole compounds demonstrated superior anti-inflammatory activity compared to diclofenac sodium, a common NSAID .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Anticancer Study : A study focusing on the inhibition of carbonic anhydrases found that certain pyrazole derivatives exhibited selective inhibition against CAs IX and XII, suggesting their potential in cancer therapy .
- Anti-inflammatory Study : Research comparing the anti-inflammatory effects of various pyrazoles revealed that specific derivatives had a higher selectivity index than celecoxib, indicating their promise as safer alternatives for treating inflammatory conditions .
- Antimicrobial Activity : A synthesis and evaluation study demonstrated that newly synthesized pyrazole compounds exhibited significant antibacterial activity against various bacterial strains, further supporting their therapeutic potential .
Table 1: Biological Activities of this compound
Q & A
Q. What are the optimal synthetic routes for 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Pyrazole Formation : Cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core .
Functionalization : Introduction of the isopentyloxy group via nucleophilic substitution or coupling reactions. A Suzuki-Miyaura cross-coupling may be employed using Pd(PPh₃)₄ as a catalyst, with 4-isopentyloxyphenylboronic acid and a halogenated pyrazole precursor .
Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) of the ester group to yield the carboxylic acid .
Optimization Tips :
Q. How can spectroscopic and crystallographic data validate the structure of this compound?
Methodological Answer:
- NMR : Analyze - and -NMR spectra for characteristic signals:
- IR : Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography : Refine the structure using SHELXL (e.g., space group determination, R-factor < 5%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Modulation :
- Biological Testing :
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Stability Studies :
- Degradation Pathways :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
